![molecular formula C11H20N2O2 B129190 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 141449-85-6](/img/structure/B129190.png)

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUVLZRRIRGSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399849 | |

| Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141449-85-6, 1330763-64-8 | |

| Record name | Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141449-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a saturated bicyclic heterocyclic amine. Its rigid pyrrolo[3,4-c]pyrrole core structure makes it a valuable scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

This compound and its derivatives have been investigated for their potential as pharmacological agents. Their structural similarity to known bioactive compounds facilitates the design of new drugs for various diseases. The core structure can be found in molecules targeting proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[1] Furthermore, derivatives have been explored in anticancer research and neuropharmacology due to their potential to interact with neurotransmitter systems.

Chemical and Physical Properties

This compound exists as different stereoisomers, with the cis- and meso-forms being commonly referenced. It is important for researchers to note the specific isomer being used, as this can significantly impact the outcome of a chemical reaction or the biological activity of the resulting derivatives.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer), 250275-15-1 (meso-isomer) |

| Synonyms | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate |

Table 2: Physicochemical Properties (Computed)

| Property | Value |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 212.15247768 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

| Appearance | White to light yellow powder or crystals |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common route involves the deprotection of a dibenzylated precursor. Below is a detailed experimental protocol for the synthesis of the cis-isomer.

Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This protocol describes the synthesis starting from tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) (0.5 g).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (60 psi).

-

Reaction Conditions: Stir the mixture at 60 °C overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Product: The resulting product is tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (Yield: 2.3 g, 66%).

Caption: Synthetic pathway for cis-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclic core of this compound serves as a valuable 3D scaffold for the synthesis of novel therapeutic agents. The Boc-protected nitrogen can be deprotected to allow for further chemical modifications, while the other nitrogen atom can be functionalized to introduce diverse substituents. This versatility has led to its use in the development of a wide range of compounds with various biological activities.

Derivatives of this core structure have shown promise in several therapeutic areas:

-

Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.

-

Neuropharmacological Agents: Its ability to serve as a backbone for compounds that interact with receptors in the central nervous system makes it a target for treating neurological disorders.

-

Antiviral and Antibacterial Agents: The pyrrolo[3,4-c]pyrrole core is present in compounds with demonstrated activity against various pathogens.

The general workflow for utilizing this scaffold in drug discovery involves several key steps, from the initial functionalization of the core to the biological evaluation of the final compounds.

Caption: Workflow illustrating the use of the scaffold in drug discovery.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure and the presence of a versatile Boc-protecting group make it an attractive scaffold for medicinal chemists. The continued exploration of this core structure is likely to lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

Technical Guide: tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

CAS Number: 141449-85-6 cis-Isomer CAS Number: 250275-15-1

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic diamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, fused ring system provides a unique three-dimensional scaffold that is valuable for the synthesis of complex molecular architectures. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antagonists for Retinol Binding Protein 4 (RBP4) and agonists for the 5-HT2C receptor.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| CAS Number | 141449-85-6 | [3] |

| cis-Isomer CAS Number | 250275-15-1 | [4] |

| InChI Key | FYUVLZRRIRGSTE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1 | [1] |

| Solubility | Soluble in common organic solvents like chloroform and methanol. | |

| Storage | Store in a cool, dry place. |

Spectral Data

Detailed spectral data is critical for the identification and characterization of this compound. While full spectral data with peak assignments are often proprietary, typical spectral characteristics are outlined below. Researchers can obtain detailed spectra from commercial suppliers upon request.[3][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), as well as complex multiplets for the methylene and methine protons of the hexahydropyrrolo[3,4-c]pyrrole core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the various sp³-hybridized carbons of the bicyclic ring system.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching frequencies for the alkyl groups, a strong C=O stretching band for the carbamate group (around 1680-1700 cm⁻¹), and C-N stretching bands.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecular ion ([M+H]⁺) at m/z 213.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Experimental Protocols

This compound is a key intermediate in multi-step syntheses. Below is a detailed experimental protocol for its use in the synthesis of a Retinol Binding Protein 4 (RBP4) antagonist, adapted from the scientific literature.[7][8]

Synthesis of tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This procedure details the palladium-catalyzed amination of 1-bromo-2-(trifluoromethyl)benzene with (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Materials:

-

(3aR,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

-

1-Bromo-2-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

Procedure:

-

To a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous toluene, add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, sodium tert-butoxide, palladium(II) acetate, and BINAP.

-

The reaction mixture is heated at 110 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Subsequent Deprotection:

The Boc-protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent reactions. A typical procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane or ethyl acetate and treating it with a solution of hydrochloric acid in diethyl ether or dioxane.[7][8]

Applications in Drug Discovery

The hexahydropyrrolo[3,4-c]pyrrole scaffold is of significant interest in drug development due to its rigid structure, which can lead to higher binding affinities and improved selectivity for biological targets.

Retinol Binding Protein 4 (RBP4) Antagonists

RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been linked to insulin resistance and obesity. Furthermore, the accumulation of cytotoxic bisretinoids, which are byproducts of the visual cycle, in the retinal pigment epithelium (RPE) is associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[7][9] Antagonists of RBP4 can block the transport of retinol to the eye, thereby reducing the formation of these toxic bisretinoids.[7] this compound is a key building block in the synthesis of potent and selective RBP4 antagonists.[7][10]

References

- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 250275-15-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 141449-85-6|this compound|BLD Pharm [bldpharm.com]

- 4. meso-tert-Butyl hexahydropyrrolo 3,4-c pyrrole-2(1H)-carboxylate AldrichCPR 250275-15-1 [sigmaaldrich.com]

- 5. This compound | 141449-85-6 | Benchchem [benchchem.com]

- 6. (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate(370880-09-4) 1H NMR spectrum [chemicalbook.com]

- 7. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This document outlines the analytical techniques and experimental protocols used to confirm the chemical structure of this bicyclic amine.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused pyrrolidine ring system. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of stereoisomers, such as the cis-isomer, is a key structural feature.

Molecular Formula: C₁₁H₂₀N₂O₂

Molecular Weight: 212.29 g/mol

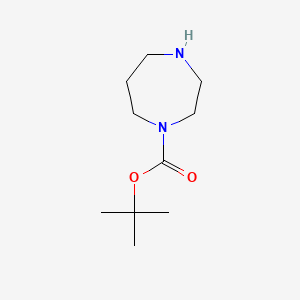

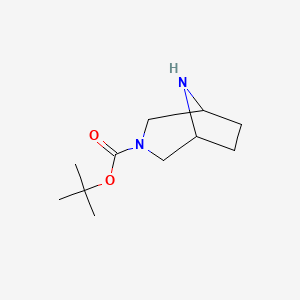

Chemical Structure:

An In-Depth Technical Guide to the Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for preparing tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This bicyclic diamine scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antagonists and agonists for G-protein coupled receptors such as the 5-HT2C receptor, and inhibitors of retinol-binding protein 4 (RBP4).

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A robust and frequently employed strategy involves the construction of the core hexahydropyrrolo[3,4-c]pyrrole ring system via a 1,3-dipolar cycloaddition reaction, followed by protective group manipulations to yield the desired product.

The overall synthetic transformation can be depicted as a two-stage process:

-

Formation of the Bicyclic Core: Synthesis of a protected precursor, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, through a 1,3-dipolar cycloaddition reaction.

-

Deprotection: Removal of the benzyl protecting group to yield the final product.

Caption: High-level overview of the two-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This stage involves the construction of the bicyclic pyrrolidine core structure through a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from N-benzylglycine and an appropriate aldehyde, which then reacts with N-(tert-butoxycarbonyl)maleimide.

Reaction Scheme:

Detailed Experimental Protocol (Representative):

-

To a stirred suspension of N-benzylglycine (1.0 eq.) and N-(tert-butoxycarbonyl)maleimide (1.1 eq.) in toluene (10 mL/mmol of glycine) is added paraformaldehyde (1.2 eq.).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Stage 2: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.[1]

Reaction Scheme:

Detailed Experimental Protocol:

-

To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL) is added 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g).[1]

-

The reaction mixture is subjected to a hydrogen atmosphere (60 psi) and stirred at 60 °C overnight.[1]

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite or diatomaceous earth.[1]

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[1]

Caption: Detailed two-stage synthesis pathway.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Benzylglycine, N-Boc-maleimide, Paraformaldehyde | - | Toluene | Reflux | Varies | Varies |

| 2 | tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 10% Pd(OH)₂/C, H₂ (60 psi) | Methanol | 60 | Overnight | 66[1] |

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The key steps involve a 1,3-dipolar cycloaddition to form the core bicyclic structure, followed by a straightforward debenzylation. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold. Further optimization of the cycloaddition step may be necessary depending on the specific aldehyde used and desired scale of the reaction.

References

Physical and chemical properties of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This bicyclic diamine derivative is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents.

Chemical and Physical Properties

This compound is a chiral molecule that exists in different stereoisomeric forms. The properties can vary slightly depending on the specific isomer. The most commonly cited isomer is the cis-isomer.

Table 1: General and Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[1][2][3] |

| Molecular Weight | 212.29 g/mol | PubChem[1][2][3] |

| Appearance | White to light yellow powder or crystal; colorless oil | TCI Chemicals[1], ChemicalBook[4] |

| CAS Number | 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer) | PubChem[1], Sigma-Aldrich[5] |

| XLogP3 | 0.7 - 0.9 | PubChem[1][2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 212.152477885 Da | PubChem[1][2][3] |

| Monoisotopic Mass | 212.152477885 Da | PubChem[1][2][3] |

| Topological Polar Surface Area | 32.7 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

Note: Some properties are computed and may differ from experimental values.

Synthesis and Purification

The synthesis of this compound, particularly the cis-isomer, can be achieved through the debenzylation of a protected precursor.

Experimental Protocol: Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This protocol describes the synthesis via catalytic hydrogenation.

Reaction Scheme:

Materials:

-

tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol)[4]

-

10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g)[4]

-

Methanol (50 mL)[4]

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).[4]

-

Subject the reaction mixture to a hydrogen atmosphere at a pressure of 60 psi.[4]

-

Stir the mixture at 60 °C overnight.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Filter the reaction mixture through diatomaceous earth to remove the catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (3R,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (2.3 g, 66% yield).[4]

Purification

The crude product from the synthesis is often purified by filtration to remove the catalyst, followed by concentration of the solvent. Further purification, if necessary, can be achieved through column chromatography on silica gel.

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities. There is limited publicly available information on the biological activity of the compound itself. Its significance lies in providing a rigid bicyclic scaffold that can be further functionalized to target various biological receptors and enzymes.

Derivatives of this compound have been investigated for their potential as:

-

Antagonists and agonists for proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.

-

Anticancer agents.[4]

-

Bruton's tyrosine kinase (BTK) inhibitors.[4]

-

Components in the synthesis of 6-heterocycloalkyl quinazoline derivatives.[4]

Analytical Methods

The characterization of this compound is typically performed using standard analytical techniques.

Table 2: Analytical Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the Boc-protected pyrrolopyrrole core. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as the carbamate carbonyl and N-H bonds. |

While several suppliers indicate the availability of spectral data, specific spectra for this compound are not readily found in peer-reviewed literature.

Logical Workflow for Use in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

Safety Information

Based on available data for various isomers, this compound should be handled with care.

GHS Hazard Statements:

-

May be harmful if swallowed.

-

May be harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May be harmful if inhaled.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While detailed experimental data on its physical properties are not extensively published, its synthetic utility is well-established. This guide provides a summary of the available information to aid researchers and scientists in the effective use of this important chemical intermediate. Further research into the specific physicochemical properties and potential biological activities of the core molecule itself could open up new avenues for its application.

References

- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (C18H26N2O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | CID 44474550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]

- 5. meso-tert-Butyl hexahydropyrrolo 3,4-c pyrrole-2(1H)-carboxylate AldrichCPR 250275-15-1 [sigmaaldrich.com]

The Role of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. While this compound itself is not an active pharmaceutical ingredient, its rigid, bicyclic core structure, the hexahydropyrrolo[3,4-c]pyrrole scaffold, is a key component in the design of potent and selective enzyme inhibitors. This technical guide will delve into the primary mechanism of action associated with derivatives of this scaffold, focusing on their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes mellitus. We will explore the underlying signaling pathways, present quantitative data on inhibitor potency, and provide detailed experimental protocols for assessing their activity.

The Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Derivatives of the closely related hexahydropyrrolo[3,4-b]pyrrole scaffold, a structural isomer of the [3,4-c] system, have been extensively developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]

The mechanism of action of these inhibitors, often referred to as "gliptins," revolves around the potentiation of the endogenous incretin system. Here's a step-by-step breakdown of the signaling pathway:

-

Food Intake and Incretin Release: Following a meal, GLP-1 and GIP are secreted from enteroendocrine cells in the gut into the bloodstream.[4]

-

Incretin Action: These hormones then bind to their respective receptors on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[3][4][6] GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[3][6][7]

-

DPP-4 Inactivation of Incretins: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological effects.[3][4][5]

-

Role of Hexahydropyrrolo[3,4-c]pyrrole-based Inhibitors: Compounds incorporating the hexahydropyrrolo-pyrrole scaffold are designed to fit into the active site of the DPP-4 enzyme.[8] By binding to DPP-4, they prevent the degradation of GLP-1 and GIP.[3][4][6]

-

Therapeutic Outcome: This inhibition leads to prolonged and elevated levels of active incretin hormones, resulting in enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner. This ultimately improves glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[6][9]

The following diagram illustrates this key signaling pathway.

Quantitative Data: Potency of Pyrrole-based DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several DPP-4 inhibitors, including those with pyrrolidine or related scaffolds, demonstrating the high affinity achievable with these structures.

| Compound/Class | Scaffold | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | Triazolopiperazine | 4.38 | [10] |

| Vildagliptin | Pyrrolidine-nitrile | ~50 | [6] |

| Saxagliptin | Pyrrolidine-nitrile | ~50 | [5] |

| Pyrrolidine Derivatives | Pyrrolidine | 12.19 - 23.08 | [11] |

| Tricyclic Scaffold Derivative | Tricyclic Pyrrolidine | 28 | [8] |

| Thiosemicarbazone Derivative | Pyrazole-Thiosemicarbazone | 1.27 | [10] |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The evaluation of novel compounds as DPP-4 inhibitors involves standardized in vitro assays. Below is a detailed methodology for a common fluorometric DPP-4 inhibitor screening assay.

In Vitro DPP-4 Inhibitory Activity Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4 enzyme.

2. Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator (37°C)

3. Experimental Workflow:

4. Detailed Procedure: [12][13][14]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Dilute the recombinant DPP-4 enzyme to the working concentration (e.g., 1.73 mU/mL) in cold assay buffer.

-

Dilute the Gly-Pro-AMC substrate to its working concentration (e.g., 200 µM) in assay buffer.

-

-

Assay Protocol (per well of a 96-well plate):

-

Add 30 µL of assay buffer.

-

Add 10 µL of the test compound dilution (or reference inhibitor/DMSO for controls).

-

Add 10 µL of the diluted DPP-4 enzyme solution. For background wells, add 10 µL of assay buffer instead.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Calculation:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_VehicleControl)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Conclusion

This compound serves as a valuable starting material for the synthesis of molecules with potent biological activity. The core hexahydropyrrolo-pyrrole scaffold is a privileged structure in the design of DPP-4 inhibitors. The mechanism of action for these inhibitors is well-established and centers on the enhancement of the incretin hormone system, leading to improved glycemic control in type 2 diabetes. The methodologies for evaluating the potency of these compounds are robust and rely on standardized in vitro enzymatic assays. The continued exploration of derivatives from this and related scaffolds holds promise for the development of novel therapeutics.

References

- 1. US8785477B2 - Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 2. EP2578586A1 - HEXAHYDROPYRROLO[3,4-b]PYRROLE DERIVATIVES, PREPARATION METHODS AND PHARMACEUTICAL USES THEREOF - Google Patents [patents.google.com]

- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 4. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vildagliptin - Wikipedia [en.wikipedia.org]

- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jicrcr.com [jicrcr.com]

- 10. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 14. lifetechindia.com [lifetechindia.com]

An In-depth Technical Guide to tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, properties, synthesis, and significant role as a key intermediate in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | [1] |

| Synonyms | tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate, Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester, cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole | [1][2] |

| CAS Number | 141449-85-6 (racemate/unspecified stereochemistry), 250275-15-1 (meso or cis-isomer) | [2] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Storage | Store at 0-8°C | [2] |

Table 2: Spectroscopic and Analytical Data (Representative)

| Data Type | Description |

| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), and complex multiplets for the methylene and methine protons of the bicyclic core (2.5-3.5 ppm). |

| ¹³C NMR | Expected signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), and signals for the carbons of the pyrrolidine rings (~40-60 ppm). The carbonyl carbon of the Boc group is expected around 155 ppm. |

| LC-MS | Expected [M+H]⁺ ion at m/z 213.16. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the initial construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic core, followed by the selective protection of one of the secondary amine functionalities with a Boc group. Various strategies exist for the synthesis of the core, including intramolecular cycloaddition reactions.

This protocol describes a general method for the N-tert-butoxycarbonylation of a secondary amine, which is the final step in the synthesis of the title compound from the unprotected hexahydropyrrolo[3,4-c]pyrrole.

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the hexahydropyrrolo[3,4-c]pyrrole core.

Materials:

-

Hexahydropyrrolo[3,4-c]pyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve hexahydropyrrolo[3,4-c]pyrrole (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add a base such as triethylamine (1.1 to 1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Expected Yield: 80-95%

References

An In-depth Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, provides experimental protocols for its application, and explores the biological signaling pathways of compounds derived from it.

Core Compound Properties

This compound is a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol [1][2] |

| CAS Number | 141449-85-6[1][2] |

| IUPAC Name | This compound |

| Appearance | White to light yellow powder or crystal |

| Synonyms | cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate[1][2] |

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valued in the development of antagonists for Retinol-Binding Protein 4 (RBP4), which are being investigated for the treatment of conditions like atrophic age-related macular degeneration and Stargardt disease.[3][4] The hexahydropyrrolo[3,4-c]pyrrole core provides a rigid scaffold that can be functionalized to achieve high-affinity binding to biological targets.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for its effective use in research.

The synthesis of the title compound involves the protection of the secondary amine of the hexahydropyrrolo[3,4-c]pyrrole scaffold with a Boc group. A general and widely used procedure for N-Boc protection is as follows:

-

Dissolve the amine (1.0 equivalent) in a suitable solvent, such as a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution and stir for 5 minutes at room temperature.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the cooled solution in one portion.[1]

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated through standard aqueous workup and extraction with an organic solvent, followed by purification, typically by column chromatography.[5][6]

A key application of this compound is in the synthesis of RBP4 antagonists. The following protocol describes its use in a palladium-catalyzed amination reaction.[3][7]

-

Reaction Setup: In a reaction vessel, combine (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 equivalent), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), BINAP (0.06 equivalents), and NaOt-Bu (1.2 equivalents) in toluene.

-

Reaction Conditions: Heat the mixture at 110 °C for 16 hours under an inert atmosphere.[7]

-

Boc-Deprotection: After the amination, the resulting intermediate is subjected to Boc-deprotection using HCl to yield the corresponding amine hydrochloride.[3]

-

Further Functionalization: The deprotected amine is then reacted with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to introduce another key fragment of the final RBP4 antagonist.[3]

-

Final Step: The final antagonist is obtained after hydrolysis of the methyl ester.[3]

An experimental workflow for this synthesis is visualized below.

Relevant Signaling Pathways

As this compound is a precursor to RBP4 antagonists, understanding the RBP4 signaling pathway is crucial for drug development professionals. RBP4 is an adipokine that transports retinol in the blood and has been linked to insulin resistance and other metabolic disorders.[8][9]

RBP4 exerts its effects through several signaling cascades:

-

JAK2/STAT3 Pathway: Holo-RBP4 (retinol-bound RBP4) binds to its receptor, STRA6, triggering the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates the STAT3 transcription factor, which can modulate the expression of genes involved in inflammation and insulin signaling.[8][10]

-

TLR4-mediated Pro-inflammatory Signaling: Both apo-RBP4 (retinol-free) and holo-RBP4 can act as ligands for Toll-like receptor 4 (TLR4). This interaction activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to the production of pro-inflammatory cytokines by immune cells like macrophages.[9][10] These cytokines can then indirectly inhibit insulin signaling in adjacent cells, contributing to insulin resistance.

The diagram below illustrates the key RBP4 signaling pathways.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Elevated retinol binding protein 4 levels are associated with atherosclerosis in diabetic rats via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block: A Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Immediate Release

Shanghai, China – December 28, 2025 – As a pivotal intermediate in the synthesis of a wide array of therapeutic agents, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands as a molecule of significant interest to the drug development community. This technical guide offers a comprehensive overview of its solubility characteristics, providing researchers, scientists, and drug development professionals with essential data and protocols to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Solubility Profile

This compound, a heterocyclic compound, possesses a molecular structure that suggests a degree of polarity, which influences its solubility in various solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, its structural attributes provide a qualitative understanding of its solubility profile. The presence of the pyrrolidine rings and the carboxylate group contributes to potential interactions with polar solvents.

Based on the general principles of solubility for related pyrrolidine derivatives, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in a range of organic solvents.

| Solvent Classification | Predicted Solubility |

| Polar Protic Solvents | |

| Water | Low to Moderate |

| Methanol | Soluble |

| Ethanol | Soluble |

| Isopropanol | Soluble |

| Polar Aprotic Solvents | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble |

| Acetonitrile | Soluble |

| Acetone | Soluble |

| Nonpolar Solvents | |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

This table represents a predicted solubility profile based on the chemical structure and general characteristics of similar compounds. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is recommended. The following outlines a general method for determining solubility, which can be adapted to specific laboratory conditions and analytical capabilities.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Vials with screw caps

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration. This will be used for creating a calibration curve.

-

Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure that an equilibrium saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the standards.

-

Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.

Visualization of Experimental and Developmental Workflow

The determination of solubility is a critical step in the early stages of drug development. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.

Caption: A flowchart illustrating the integration of solubility studies within the broader drug development pipeline.

This technical guide provides a foundational understanding of the solubility aspects of this compound. While quantitative data remains a subject for empirical determination, the provided protocols and workflows offer a robust framework for researchers to proceed with their investigations in a scientifically rigorous manner. The insights gained from such studies are invaluable for the successful advancement of new chemical entities from the laboratory to clinical applications.

Spectroscopic and Methodological Profile of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Immediate Release: A comprehensive technical guide detailing the spectral data and analytical methodologies for the pivotal chemical intermediate, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the compound's characteristic spectroscopic signatures, essential for its identification and quality control in synthetic applications.

This compound, a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group, serves as a crucial building block in medicinal chemistry. Its structural integrity is paramount, necessitating precise analytical characterization through various spectroscopic techniques. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, N-Boc-3,7-Diazabicyclo[3.3.0]octane |

| CAS Number | 141449-85-6 (racemate), 250275-15-1 (cis/meso-isomer) |

| Molecular Formula | C₁₁H₂₀N₂O₂[1][2] |

| Molecular Weight | 212.29 g/mol [1][2] |

Quantitative Spectral Data Summary

The following tables provide a summary of the key spectral data points for the title compound. It is important to note that specific spectral values can vary slightly based on the solvent used and the specific isomer being analyzed (cis vs. trans).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the absence of publicly available, detailed NMR peak assignments in primary literature, this table presents expected chemical shift regions for the key protons and carbons based on the compound's structure.

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Key Protons |

| ~ 3.4 - 2.5 | Protons on carbons adjacent to nitrogen atoms (CH, CH₂) | |

| ~ 1.45 | Protons of the tert-butyl group (C(CH₃)₃) |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Key Carbons |

| ~ 154 | Carbonyl carbon of the Boc group (C=O) | |

| ~ 79 | Quaternary carbon of the tert-butyl group (C(CH₃)₃) | |

| ~ 55 - 40 | Carbons of the pyrrolidine rings (CH, CH₂) | |

| ~ 28 | Methyl carbons of the tert-butyl group (C(CH₃)₃) |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2975 - 2850 |

| C=O Stretch (Carbamate) | 1700 - 1670 |

| C-N Stretch | 1250 - 1020 |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Technique |

| [M+H]⁺ | 213 | DCI/NH₃[3] |

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following sections outline standardized protocols for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid compound directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualized Workflows

To further clarify the analytical process, the following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural confirmation.

Caption: A logical diagram illustrating the general workflow for spectroscopic analysis and the contribution of each technique.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound, ensuring accurate and reproducible characterization.

References

Methodological & Application

Application Notes and Protocols for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a modifiable secondary amine make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The Boc-protecting group provides a stable yet readily cleavable handle for selective functionalization, enabling its incorporation into a wide range of pharmaceutical candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of Janus Kinase (JAK) inhibitors.

Applications in Pharmaceutical Synthesis

The hexahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in drug discovery, appearing in a variety of compounds targeting different biological pathways. The tert-butyl carbamate derivative is a particularly useful intermediate due to the ease of handling and the straightforward deprotection of the Boc group under acidic conditions, revealing a secondary amine ready for further elaboration.

A significant application of this intermediate and its derivatives is in the synthesis of inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of specific JAK inhibitors is a major focus of pharmaceutical research.

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for potent JAK inhibitors. The strategic coupling of the hexahydropyrrolo[3,4-c]pyrrole moiety to this core has led to the discovery of novel and selective JAK inhibitors.

Key Synthetic Transformations and Protocols

The primary utility of this compound in pharmaceutical synthesis lies in the nucleophilic character of the unprotected secondary amine. This allows for its coupling with various electrophilic partners, most notably heteroaryl halides, to construct the core of the final drug molecule.

General Protocol for N-Arylation with 4-chloropyrrolo[2,3-d]pyrimidine

A common and critical reaction in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrrolopyrimidine with an amine. The following protocol outlines a general procedure for the coupling of this compound with 4-chloropyrrolo[2,3-d]pyrimidine, a common precursor for many JAK inhibitors.

Reaction Scheme:

Caption: General N-Arylation Reaction.

Materials:

-

This compound

-

4-chloropyrrolo[2,3-d]pyrimidine

-

Anhydrous potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

Add 4-chloropyrrolo[2,3-d]pyrimidine (1.0 - 1.2 eq) to the solution.

-

Add a suitable base, such as K2CO3 (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75 - 90% |

| Purity (by HPLC) | >95% |

Protocol for Boc-Deprotection

Following the N-arylation, the Boc protecting group is typically removed to allow for further functionalization of the newly introduced scaffold.

Reaction Scheme:

Caption: Boc-Deprotection Workflow.

Materials:

-

tert-butyl 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or methanol)

-

Dichloromethane (DCM) or Dioxane

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in a suitable solvent such as DCM or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of the deprotecting acid (e.g., TFA, 5-10 eq, or a 4M solution of HCl in dioxane).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be used in the next step without further purification.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | >90% (often quantitative) |

| Purity (by NMR) | >95% |

Logical Workflow for the Synthesis of a JAK Inhibitor Precursor

The following diagram illustrates the logical progression from the starting intermediate to a key precursor for a JAK inhibitor.

Caption: Synthetic workflow to a JAK inhibitor precursor.

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery. Its rigid bicyclic structure and the presence of a readily functionalizable secondary amine, protected by a convenient Boc group, make it an ideal building block for introducing structural complexity and diversity. The protocols outlined in this document provide a foundation for the synthesis of advanced pharmaceutical intermediates, particularly in the promising area of JAK inhibitor development. Researchers and scientists can adapt and optimize these methodologies to accelerate the discovery and development of new therapeutic agents.

Application Notes and Protocols for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive core for the synthesis of a wide range of biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the construction of complex molecular architectures. This document provides detailed experimental protocols for the use of this compound, focusing on its deprotection and subsequent derivatization, which are key steps in the synthesis of advanced drug candidates, including modulators of the 5-HT2C receptor and Retinol-Binding Protein 4 (RBP4).

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol [1] |

| CAS Number | 141449-85-6[1] |

| Appearance | Solid |

| IUPAC Name | tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate[1] |

Experimental Protocols

The utility of this compound as a synthetic intermediate primarily relies on the selective removal of the Boc protecting group, followed by the functionalization of the liberated secondary amine.

Protocol 1: Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 gram of starting material) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][3]

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole as its free base. The product is often used in the next step without further purification.

Caption: Workflow for Boc Deprotection.

Protocol 2: N-Alkylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole

N-alkylation introduces an alkyl group onto the secondary amine of the deprotected scaffold. This is a common step in the synthesis of various bioactive molecules.

Materials:

-

Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents and equipment

Procedure:

-

Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.

-

Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.

-

Add the alkyl halide (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Caption: Workflow for N-Alkylation.

Protocol 3: N-Acylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole

N-acylation introduces an acyl group to the secondary amine, forming an amide linkage, which is a common feature in many drug molecules.

Materials:

-

Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)

-

Acyl chloride or carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA or TEA)

-

Anhydrous solvent (e.g., DCM or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents and equipment

Procedure (using an acyl chloride):

-

Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.

-

Add the non-nucleophilic base (1.5-2.0 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up, extract with a suitable organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Procedure (using a carboxylic acid and coupling agent):

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), coupling agent (e.g., HATU, 1.2 equivalents), and base (e.g., DIPEA, 2.0 equivalents) in an anhydrous solvent (e.g., DMF).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected hexahydropyrrolo[3,4-c]pyrrole in the same solvent.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up, extract, wash, dry, and concentrate.

-

Purify by column chromatography.

Caption: Workflows for N-Acylation.

Application in Drug Discovery

The functionalized hexahydropyrrolo[3,4-c]pyrrole core is a key component in the development of novel therapeutics.

Synthesis of 5-HT2C Receptor Agonist Precursors